14-Deoxylactucin
Description
14-Deoxylactucin (C₁₅H₁₆O₄) is a sesquiterpene lactone belonging to the γ-butyrolactone subclass. Its systematic IUPAC name is (3aR,4S,9aS,9bR)-4-hydroxy-6,9-dimethyl-3-methylene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione . With a molecular weight of 260.28 g/mol, it exhibits moderate lipophilicity (logP = 1.31) and polarity (TPSA = 63.60 Ų), suggesting balanced membrane permeability and solubility . Key physicochemical properties include a density of 1.29 g/cm³, boiling point of 510.7°C, and flash point of 196.9°C .
ADMET predictions indicate high intestinal absorption (84.5% probability) and moderate blood-brain barrier penetration (46.7% probability), though it may act as a substrate for P-glycoprotein, limiting bioavailability .
Properties
CAS No. |
74635-52-2 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(3aR,4S,9aS,9bR)-4-hydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H16O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,10,12-14,17H,3-4H2,1-2H3/t10-,12-,13+,14+/m0/s1 |
InChI Key |
LLUKLZVIROBDGI-SCUASFONSA-N |
SMILES |
CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)C |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)O)C(=C)C(=O)O3)C(=CC2=O)C |
Canonical SMILES |
CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)C |
Other CAS No. |
74635-52-2 |
Synonyms |
11,13-dehydrodesacetyl-matricarin 11,13-dehydrodesacetylmatricarin 14-deoxy-lactucin 14-deoxylactucin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
14-Deoxylactucin shares core structural features with other sesquiterpene lactones, such as a γ-lactone ring and a methylene group. However, its lack of acetyl or glycosyl substituents distinguishes it from analogs like matricarin or artemisinin. The table below highlights its properties relative to typical sesquiterpene lactones:
The compound’s low rotatable bond count (0) and rigid fused-ring system may enhance metabolic stability compared to more flexible analogs.
ADMET and Toxicity Profile
This compound’s ADMET profile contrasts with safer derivatives like helenalin (low oral bioavailability due to poor solubility) and toxic analogs like atractyloside (severe hepatotoxicity). Its moderate oral bioavailability prediction (63.3%) exceeds many sesquiterpene lactones but is tempered by P-glycoprotein efflux and cytochrome P450 interactions . Toxicity risks, particularly hepatotoxicity, mirror limitations of compounds such as alantolactone but are less severe than those of germacranolides with reactive epoxide groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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